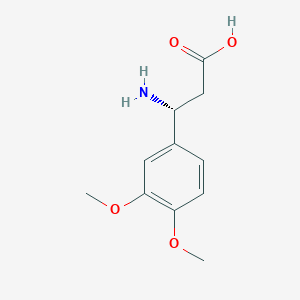

(r)-beta-(3,4-Dimethoxyphenyl)alanine

描述

Contextualizing (R)-β-(3,4-Dimethoxyphenyl)alanine within Non-Proteinogenic Amino Acid Research

(R)-β-(3,4-Dimethoxyphenyl)alanine is a non-proteinogenic amino acid, meaning it is not one of the 22 proteinogenic amino acids that are the fundamental building blocks of proteins. hmdb.ca It belongs to the β-amino acid subclass, characterized by the attachment of the amino group to the β-carbon, two atoms away from the carboxyl group. nih.gov This structural distinction from the more common α-amino acids imparts unique conformational properties. The incorporation of non-proteinogenic amino acids like (R)-β-(3,4-Dimethoxyphenyl)alanine into peptide sequences is a powerful strategy for creating peptidomimetics with enhanced stability against enzymatic degradation, improved bioavailability, and tailored pharmacological profiles. nih.govbiosynth.com The dimethoxyphenyl moiety is of particular interest due to its presence in various biologically active natural products and synthetic compounds.

The Chirality Imperative in Drug Discovery and Development

Chirality, the "handedness" of molecules, is a critical factor in drug design and development. researchgate.netijirset.com Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with the two enantiomers of a chiral drug. ijirset.comnih.gov This can lead to one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even cause undesirable side effects (the distomer). researchgate.netnih.gov Consequently, the development of single-enantiomer drugs is a major focus in the pharmaceutical industry, driven by the need for improved safety and efficacy. ysu.am The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the importance of characterizing the individual enantiomers of a chiral drug. ysu.amsigmaaldrich.com The synthesis and use of enantiopure compounds like (R)-β-(3,4-Dimethoxyphenyl)alanine are therefore central to modern medicinal chemistry.

Historical and Current Trajectories of β-(3,4-Dimethoxyphenyl)alanine Investigations

The production of amino acids began in the early 20th century with extraction from protein hydrolysates. sigmaaldrich.com Over time, methods evolved to include chemical synthesis, fermentation, and enzymatic synthesis to meet the growing demand for a diverse range of amino acids. sigmaaldrich.com Research into β-amino acids gained significant momentum in the 1990s, with a focus on their use in creating foldamers—non-natural oligomers that mimic the secondary structures of proteins—and as building blocks for pharmaceuticals. nih.gov While specific research trajectories for (R)-β-(3,4-Dimethoxyphenyl)alanine are not extensively documented in publicly available literature, the investigation of related compounds, such as L-3,4-dimethoxyphenylalanine (the α-amino acid counterpart), has been pursued for applications in chemoenzymatic synthesis and as precursors to complex alkaloids. researchgate.netsigmaaldrich.comscientificlabs.ie The study of (R)-β-(3,4-Dimethoxyphenyl)alanine is a logical extension of this work, focusing on its potential as a chiral building block for novel therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

(3R)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCXSFRGPCUBPW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349995 | |

| Record name | (r)-beta-(3,4-dimethoxyphenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713513-03-2 | |

| Record name | (r)-beta-(3,4-dimethoxyphenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chiral Resolution

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a specific stereoisomer from achiral or prochiral starting materials. Several methods are applicable to the synthesis of chiral β-amino acids:

Chiral Auxiliaries: A common approach involves the use of a chiral auxiliary, a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. tcichemicals.com For instance, an Evans aldol (B89426) reaction using an N-acyloxazolidinone derived from an amino acid can establish the desired stereochemistry. tcichemicals.com The auxiliary is later removed to yield the enantiopure product.

Catalytic Asymmetric Synthesis: This method employs a chiral catalyst to induce enantioselectivity. For example, the asymmetric hydrogenation of a suitable β-aminoacrylic acid derivative using a chiral rhodium-phosphine catalyst can yield the desired β-amino acid with high enantiomeric excess. researchgate.net Metallaphotoredox catalysis has also emerged as a powerful tool for the synthesis of unnatural amino acids. princeton.edu

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route. Transaminases, for example, can catalyze the asymmetric amination of a β-keto acid precursor to produce the corresponding β-amino acid with high optical purity. researchgate.net Similarly, alanine (B10760859) dehydrogenases have been used for the synthesis of fluorinated alanine enantiomers, demonstrating the potential of enzymatic methods for producing non-canonical amino acids. nih.gov

Classical and Enzymatic Resolution of Racemic Mixtures

Resolution techniques are employed to separate a 50:50 mixture (a racemate) of two enantiomers.

Classical Resolution: This method involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. libretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the individual, enantiomerically pure amino acids.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases or proteases. The enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) can selectively hydrolyze the ester of the (S)-enantiomer in a racemic mixture of β-amino acid esters, allowing for the separation of the unreacted (R)-ester from the hydrolyzed (S)-acid. sigmaaldrich.com This method is widely used due to its high efficiency and selectivity under mild reaction conditions.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of R β 3,4 Dimethoxyphenyl Alanine Analogues

Elucidation of Key Structural Features Governing Biological Activity

The biological effects of (R)-β-(3,4-Dimethoxyphenyl)alanine analogues are intrinsically linked to their three-dimensional structure. Key features, including the aromatic substitution pattern and the stereochemistry of the amino acid backbone, play critical roles in molecular recognition and efficacy.

The 3,4-dimethoxyphenyl group is a crucial component for the biological activity of many ligands. SAR studies on various molecular scaffolds reveal that the methoxy (B1213986) groups and their positioning on the phenyl ring are significant determinants of potency and selectivity. acs.org For instance, in a series of 3,5-diaryl-2-aminopyridine inhibitors of the ALK2 enzyme, the substitution pattern on the phenyl ring was found to be critical. acs.org While a 3,4,5-trimethoxyphenyl group showed interaction with a hydrophobic back pocket, modifications replacing this group helped to define the role of each methoxy group in achieving potency and selectivity. acs.org

The modification of the alkyloxy side chain at the 3,4-position of an aromatic ring has been shown to significantly influence the biological activity of compounds like β-nitrostyrenes. mdpi.com Research on flavone (B191248) scaffolds has also highlighted the importance of the 3,4'-dimethoxy substitution pattern for achieving selective inhibition of bacterial two-component systems like ArlRS in Staphylococcus aureus. nih.gov These findings underscore that the 3,4-dimethoxy arrangement is a key pharmacophoric feature, contributing to the required electronic and steric properties for effective ligand-target engagement.

The stereochemistry of the β-amino acid backbone is a fundamental factor in determining receptor binding and biological response. libretexts.org All naturally occurring proteins in living organisms are composed of L-amino acids, highlighting the stereo-specific nature of biological interactions. libretexts.org The specific three-dimensional arrangement of substituents around the chiral center of a β-amino acid dictates how it fits into a receptor's binding pocket. nih.gov

Computational Modeling for Structure-Based Drug Design

Computational techniques are indispensable tools in modern drug discovery, providing insights into ligand-target interactions and guiding the design of new molecules with improved properties.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique was employed to study novel 3-phenyl-β-alanine-based oxadiazole analogues as potential inhibitors of Carbonic Anhydrase II (CA-II). mdpi.com In these studies, the binding interactions of the synthesized compounds within the CA-II active site were analyzed. The docking results for the most active inhibitors revealed key interactions with amino acid residues. For instance, specific hydrogen bonds and hydrophobic interactions with residues such as Thr199 and Thr200 in the CA-II active site are critical for potent inhibition. mdpi.com

The table below summarizes representative docking results for β-alanine-based oxadiazole analogues, highlighting the binding energies and key interacting residues within the CA-II active site.

| Compound ID | Binding Energy (kcal/mol) | Interacting Residues in CA-II Active Site |

| 4a | -8.5 | His94, His96, His119, Thr199, Thr200, Trp209 |

| 4k | -8.2 | His94, Gln92, Thr199, Pro202 |

This table is generated based on findings for 3-phenyl-β-alanine-based oxadiazole analogues which serve as a model for potential interactions of (R)-β-(3,4-Dimethoxyphenyl)alanine derivatives. Data derived from related studies. mdpi.com

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific target receptor. nih.govmdpi.com These models are constructed either based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active ligands (ligand-based). mdpi.com A well-defined pharmacophore model typically includes features like hydrogen-bond acceptors, hydrogen-bond donors, aromatic rings, and hydrophobic centers. researchgate.netresearchgate.net

Once developed, a pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov This approach is significantly faster than structure-based virtual screening methods like docking, making it ideal for initial large-scale screening. nih.gov For instance, a selective pharmacophore model for β2-adrenoceptor agonists was developed consisting of one hydrogen-bond acceptor, one hydrogen-bond donor, two aromatic rings, and one positive ionizable feature, which successfully differentiated agonists for the β2 receptor from those for the β1 receptor. nih.gov This strategy allows for the efficient identification of diverse chemical scaffolds with the desired biological activity. nih.gov

Predictive QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov The fundamental principle is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. nih.gov

Developing a predictive QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. researchgate.net Then, a wide range of molecular descriptors, which quantify various physicochemical properties (e.g., hydrophobicity, electronic effects, steric properties), are calculated for each compound. nih.govresearchgate.net Using statistical methods and machine learning algorithms, a mathematical equation is derived that best describes the relationship between the molecular descriptors and the biological activity. nih.gov

For example, a QSAR analysis on a series of chitin (B13524) synthesis inhibitors revealed that inhibitory activity was enhanced by hydrophobic substituents with an optimal size, while bulky substituents were detrimental. nih.gov The resulting QSAR equation can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. researchgate.netnih.gov

The general form of a Hansch-type QSAR equation is as follows: log(1/C) = k₁σ + k₂π + k₃Es + k₄ Where C is the concentration required for a certain biological effect, σ represents electronic effects, π represents hydrophobicity, and Es represents steric effects. The coefficients (k) are determined through regression analysis.

Correlation of Molecular Descriptors with In Vitro Bioactivity (e.g., IC50 values)

The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. In the context of drug discovery, understanding how modifications to a molecule's structure affect its interaction with a biological target is paramount. For analogues of (R)-β-(3,4-Dimethoxyphenyl)alanine, key structural features that can be systematically varied include the substituents on the phenyl ring, the nature of the amino and carboxylic acid groups, and the stereochemistry of the β-carbon.

In broader studies of phenethylamine (B48288) derivatives, which share the core dimethoxyphenyl ethylamine (B1201723) scaffold with the title compound, SAR analyses have revealed critical determinants of bioactivity. For instance, research on phenethylamine derivatives targeting the serotonin (B10506) 5-HT2A receptor has shown that the nature and position of substituents on the phenyl ring significantly impact binding affinity. biomolther.orgnih.govnih.gov Generally, the presence of methoxy groups, as seen in (R)-β-(3,4-Dimethoxyphenyl)alanine, is a common feature in many centrally active compounds. Alterations to these methoxy groups, such as their removal, relocation, or replacement with other functional groups, would be expected to profoundly alter the bioactivity profile.

For β-amino acid derivatives, the introduction of the β-amino acid scaffold can confer unique conformational properties and metabolic stability compared to their α-amino acid counterparts. sigmaaldrich.com The relative orientation of the amino and carboxyl groups, as well as the substituent on the β-carbon, dictates the preferred three-dimensional shape of the molecule, which in turn governs its ability to bind to a specific biological target.

Unfortunately, a specific data table correlating molecular descriptors with IC50 values for a series of (R)-β-(3,4-Dimethoxyphenyl)alanine analogues could not be compiled from the available literature. However, a hypothetical table based on common molecular descriptors used in QSAR studies is presented below to illustrate the concept.

| Compound Analogue | Modification from Parent Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted IC50 (µM) |

| (R)-β-(3,4-Dimethoxyphenyl)alanine | Parent Compound | 225.24 | 0.8 | 78.5 | - |

| Analogue 1 | 3-monomethoxy | 195.21 | 0.9 | 63.3 | - |

| Analogue 2 | 4-monomethoxy | 195.21 | 0.9 | 63.3 | - |

| Analogue 3 | 3,4-dihydroxy (DOPAL) | 197.19 | 0.3 | 98.7 | - |

| Analogue 4 | 3,4,5-trimethoxy | 255.27 | 0.7 | 87.7 | - |

| Analogue 5 | N-methylated | 239.27 | 1.1 | 78.5 | - |

This table is for illustrative purposes only. The predicted IC50 values are hypothetical and not based on experimental data.

Validation of QSAR Models for Compound Optimization

A QSAR model is a mathematical representation of the relationship between the chemical structures of a series of compounds and their biological activity. The development of a robust and predictive QSAR model is a critical step in modern drug discovery, as it allows for the virtual screening of large compound libraries and the prioritization of synthetic efforts towards molecules with the highest probability of success.

The validation of a QSAR model is essential to ensure its reliability and predictive power. This process typically involves both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the robustness of the model using the training set of data. External validation involves challenging the model with a separate test set of compounds that were not used in the model's development. A high correlation between the predicted and experimentally determined activities for the test set is a strong indicator of the model's predictive capability.

While no specific validated QSAR models for (R)-β-(3,4-Dimethoxyphenyl)alanine analogues were found in the reviewed literature, the principles of QSAR model validation are universally applicable. For a hypothetical QSAR model developed for a series of these analogues, the following statistical parameters would be crucial for its validation:

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (e.g., pIC50) that is predictable from the independent variables (molecular descriptors). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal cross-validation. | > 0.5 |

| R²_pred (External Validation R²) | The R² value calculated for the external test set. | Close to R² |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

The development of a predictive QSAR model for (R)-β-(3,4-Dimethoxyphenyl)alanine analogues would enable the in silico design of novel compounds with potentially improved potency and selectivity. By analyzing the contributions of different molecular descriptors to the biological activity, researchers could identify key structural features to modify for optimizing the desired pharmacological profile.

Biological Activities and Pharmacological Profiles of R β 3,4 Dimethoxyphenyl Alanine and Its Analogues

Enzyme Modulation and Inhibition

The ability of small molecules to modulate the activity of enzymes is a fundamental mechanism of pharmacological action. Research into (R)-β-(3,4-Dimethoxyphenyl)alanine and its structural relatives has revealed potential inhibitory effects on specific enzymes, which are detailed below.

Potent Carbonic Anhydrase II Inhibition by β-(3,4-Dimethoxyphenyl)alanine-Based Oxadiazole Analogues

Carbonic anhydrase-II (CA-II) is an enzyme implicated in a variety of physiological and pathological processes, including glaucoma, and certain carcinomas. researchgate.netnih.gov Consequently, the identification of potent and selective CA-II inhibitors is an active area of research. While direct studies on (R)-β-(3,4-Dimethoxyphenyl)alanine are limited, research into structurally related 3-phenyl-β-alanine-based 1,3,4-oxadiazole (B1194373) hybrids has demonstrated significant inhibitory activity against CA-II. researchgate.netnih.gov

A series of these oxadiazole analogues were synthesized and evaluated for their ability to inhibit CA-II. researchgate.netnih.gov The findings indicated that many of these compounds exhibited moderate to good inhibitory potential, with IC₅₀ values in the micromolar range. researchgate.netnih.gov Molecular docking studies suggest that these compounds can fit within the active site of the CA-II enzyme, interacting with key amino acid residues such as Thr199, Thr200, and Gln92, thereby blocking its biological activity. researchgate.net

The table below summarizes the carbonic anhydrase II inhibitory activity of selected 3-phenyl-β-alanine 1,3,4-oxadiazole analogues.

| Compound ID | IC₅₀ (µM) against CA-II |

| 4a | 12.1 ± 0.86 |

| 4c | 13.8 ± 0.64 |

| 4b | 19.1 ± 0.88 |

| 4h | 20.7 ± 1.13 |

Data sourced from Molecules (2022). researchgate.netnih.gov

These findings underscore the potential of the β-phenyl-alanine scaffold as a basis for the design of novel carbonic anhydrase inhibitors.

Investigations into Other Enzymatic Targets (e.g., CtBP1/BARS)

The C-terminal-binding protein 1/brefeldin A ADP-ribosylation substrate (CtBP1/BARS) is a dual-function protein that has emerged as a significant target in oncology. nih.govnih.govresearchgate.net It acts as a transcriptional co-repressor in the nucleus and is involved in membrane fission processes in the cytoplasm. nih.gov Overexpression of CtBP1/BARS is associated with several hallmarks of cancer, including increased cell survival and proliferation. nih.govresearchgate.net

Targeting the Rossmann fold of CtBP1/BARS with small molecules has been proposed as a promising anti-cancer strategy. nih.gov While there is a growing body of research on inhibitors of CtBP1/BARS, to date, there is no direct published evidence evaluating the inhibitory activity of (R)-β-(3,4-Dimethoxyphenyl)alanine or its close analogues against this specific enzymatic target. The potential interaction between this class of compounds and CtBP1/BARS remains an open area for future investigation.

Antineoplastic and Cytotoxic Potentials

The evaluation of a compound's ability to selectively kill cancer cells is a critical step in the development of new anticancer drugs. The following sections explore the available data regarding the cytotoxic effects of compounds related to (R)-β-(3,4-Dimethoxyphenyl)alanine.

Evaluation of Cytotoxicity Against Cancer Cell Lines (e.g., HepG2)

The human hepatocellular carcinoma cell line, HepG2, is a widely utilized model in cancer research to assess the cytotoxic potential of chemical entities. nih.gov While numerous compounds have been evaluated for their cytotoxic effects on HepG2 cells, there is a lack of specific published data on the cytotoxic activity of (R)-β-(3,4-Dimethoxyphenyl)alanine and its direct analogues against this cell line. Therefore, its potential to induce cell death in HepG2 or other cancer cell lines has not been established in the available scientific literature.

Mechanism-of-Action Studies: Inhibition of β-Tubulin Polymerization

The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs, as it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govnih.gov Several classes of compounds, such as the arylthioindoles, have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. csic.es

Despite the known antimitotic potential of tubulin inhibitors, there is currently no direct scientific evidence to suggest that (R)-β-(3,4-Dimethoxyphenyl)alanine or its analogues act as inhibitors of β-tubulin polymerization. The investigation into this potential mechanism of action for this class of compounds has not been reported in the peer-reviewed literature.

Neurobiological and Cognitive Impact

The structural similarity of (R)-β-(3,4-Dimethoxyphenyl)alanine to known neuroactive compounds, such as β-phenyl-γ-aminobutyric acid (phenibut), suggests a potential for interaction with the central nervous system. researchgate.netnih.govnih.govresearchgate.net Phenibut is known to act as a GABA-mimetic, primarily at GABAB receptors, and is recognized for its anxiolytic and nootropic (cognition-enhancing) effects. nih.govnih.govresearchgate.net

The phenyl group in phenibut is crucial for its ability to cross the blood-brain barrier. researchgate.net Given that (R)-β-(3,4-Dimethoxyphenyl)alanine also possesses a phenyl ring, it is plausible that it could exhibit neurobiological activity. However, there is a lack of direct research on the specific neurobiological and cognitive effects of (R)-β-(3,4-Dimethoxyphenyl)alanine. Studies on the broader class of GABA analogues indicate their potential in the treatment of various neurological disorders by modulating the balance between neuronal excitation and inhibition. nih.gov The precise impact of the 3,4-dimethoxy substitution on the phenyl ring in terms of receptor binding and cognitive function remains to be elucidated through dedicated research.

Exploration of Neuroprotective Properties in β-Amino Acid Derivatives

The neuroprotective potential of β-amino acid derivatives is a growing area of interest in the search for treatments for neurodegenerative diseases. nih.govresearchgate.net These conditions are often characterized by oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. nih.gov Natural compounds and their synthetic derivatives are being explored for their ability to counteract these pathological processes. nih.govresearchgate.netnih.gov

β-Amino acids are of particular interest due to their ability to form stable secondary structures and their use in creating peptidomimetics, which are molecules that mimic peptides but have improved stability and bioavailability. mdpi.comhilarispublisher.comresearchgate.net Research into various amino acid derivatives has shown promise in mitigating neuronal damage. For instance, aminonaphthoquinone (ANQ) derivatives have been studied for their ability to protect neuronal cells from amyloid-β-induced damage, a key factor in Alzheimer's disease. nih.gov These compounds were found to preserve cell viability and morphology, exhibit potent antioxidant activities, and modulate the activity of enzymes like beta-secretase 1 (BACE1) and sirtuin 1 (SIRT1), which are implicated in the disease's progression. nih.gov Similarly, cysteine derivatives are being investigated for their neuroprotective effects, linked to their role in the biosynthesis of the crucial antioxidant glutathione (B108866) (GSH). nih.gov

While direct studies on (R)-β-(3,4-Dimethoxyphenyl)alanine are scarce, its structural components suggest potential neuroprotective activity. The β-amino acid backbone is a key feature in many neurologically active compounds. mdpi.comhilarispublisher.com Furthermore, other natural compounds with neuroprotective effects, such as chrysin, derive from the amino acid phenylalanine, highlighting the role of this chemical class in neuroprotection. mdpi.com

Potential Influence on Brain-Derived Neurotrophic Factor (BDNF) Pathways

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein for neuronal health, playing a key role in the survival, growth, and differentiation of neurons, as well as in synaptic plasticity, which is fundamental for learning and memory. nih.govwikipedia.orgnih.gov Dysregulation of BDNF signaling is associated with several neurodegenerative and psychiatric disorders. nih.gov BDNF exerts its effects primarily by binding to the TrkB receptor, which activates multiple downstream signaling cascades that promote cell survival and plasticity. nih.govwikipedia.orgnih.gov

Research has shown that supplementation with the simple β-amino acid, β-alanine, can increase the expression of BDNF. nih.govresearchgate.net Studies in both young and older rats demonstrated that β-alanine supplementation increased BDNF expression in the hippocampus, a brain region vital for memory. nih.govresearchgate.net This increase in BDNF was associated with reduced anxiety-like behavior. nih.gov Further animal studies have linked β-alanine-induced elevations in brain carnosine (a dipeptide of β-alanine and histidine) with the maintenance of BDNF levels during stress, suggesting a role in enhancing resiliency. nih.govnih.gov In humans, while the direct effects on circulating BDNF levels can be variable, β-alanine supplementation has been explored for its potential to mitigate mood disturbances and improve cognitive function, effects potentially linked to neurotrophin pathways. nih.govtau.ac.il

The potential for (R)-β-(3,4-Dimethoxyphenyl)alanine to modulate BDNF pathways is plausible given the established effects of its core β-alanine structure. The influence of the 3,4-dimethoxyphenyl substitution on this activity remains an open area for investigation, but the fundamental ability of β-amino acids to impact BDNF expression provides a strong rationale for exploring this compound in the context of neurological health. nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Activities

β-Amino acids and their derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities. researchgate.net These compounds can influence the body's immune response and inflammatory cascades, which are central to many diseases. researchgate.netnih.gov The immunomodulatory effects of amino acids can involve maintaining the integrity of the intestinal epithelium, regulating the secretion of inflammatory cytokines, and supporting the function of various immune cells like T-lymphocytes. researchgate.netnih.gov

Specific research highlights these properties:

β-Alanine: Supplementation with β-alanine has been shown to have a positive effect on maintaining immune function and acting as an anti-inflammatory agent, particularly after intense exercise. ksep-es.org Studies have shown it can decrease the levels of inflammatory cytokines such as IL-6 and TNF-α. ksep-es.org One study on soldiers undergoing intense military training suggested that high-dose β-alanine supplementation might enhance the anti-inflammatory response, as indicated by a possible increase in the anti-inflammatory cytokine IL-10. nih.gov

β-Amino Acid Conjugates: Conjugating β-amino acids with other molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen, can create novel compounds with retained or even enhanced anti-inflammatory properties and excellent biocompatibility. nih.gov Lipoamino acids, which are conjugates of amino acids and fatty acids, have also been shown to shift the production of prostaglandins (B1171923) from a pro-inflammatory to an anti-inflammatory profile in cell culture models. nih.gov

Heterocyclic β-Amino Acid Derivatives: Certain heterocyclic compounds containing a β-amino acid motif have exhibited strong anti-inflammatory activity. mdpi.com

The 3,4-dimethoxyphenyl group, a feature of (R)-β-(3,4-Dimethoxyphenyl)alanine, is also found in other compounds with known anti-inflammatory effects, suggesting this part of the molecule could contribute to such activity.

Antimicrobial Spectrum Analysis (e.g., Antifungal, Antibacterial, Antitubercular)

The search for new antimicrobial agents is critical due to rising antibiotic resistance. nih.govresearchgate.net Amino acid-based compounds, including β-amino acid derivatives, represent a promising area of research for developing new therapeutics with antibacterial, antifungal, and antitubercular properties. hilarispublisher.comresearchgate.netnih.gov

Antifungal Activity: β-Amino acids are constituents of some naturally occurring lipopeptides that exhibit antifungal activity. mdpi.com Synthetic β-amino acid derivatives have been developed and tested against various fungal pathogens. For example, toyocamycin, a nucleoside antibiotic, shows strong, broad-spectrum antifungal activity against species like Candida albicans and various plant pathogens. wikipedia.org

Antibacterial Activity: The antibacterial potential of β-amino acid derivatives is well-documented. hilarispublisher.com They are often incorporated into larger structures to target bacteria. For instance, cationic polyester (B1180765) dendrimers decorated with β-alanine have shown high antibacterial activity against Escherichia coli. acs.org Peptides rich in alanine (B10760859) have been found to inhibit the growth of Staphylococcus aureus. nih.gov Furthermore, designing peptides with D-amino acids, an alternative stereochemistry to the more common L-amino acids, can result in broad-spectrum antimicrobial activity with improved stability against degradation by enzymes. nih.gov The inclusion of a 3,4-dihydroxy-L-phenylalanine (DOPA) residue, structurally related to the dimethoxyphenyl group, has been used to create adhesive antimicrobial peptides that can coat surfaces and effectively kill bacteria like E. coli, Pseudomonas aeruginosa, and S. aureus on contact. mdpi.com

Antitubercular Activity: Several classes of amino acid derivatives have been evaluated for their activity against Mycobacterium tuberculosis. While many antibiotics are used to treat tuberculosis, the rise of resistant strains necessitates new drug development. europa.eu

The following table summarizes the antimicrobial activity of selected β-amino acid analogues and related compounds from various studies.

| Compound/Derivative Class | Target Organism(s) | Activity/Findings |

| Cationic β-alanine dendrimer (G2) | Escherichia coli | Exhibited bacteriostatic and bactericidal activity at 10–21 μM. acs.org |

| Feleucin-K3 analogs | Multidrug-resistant bacteria (e.g., MRSA) | MICs of 4–8 µg/mL; effectively inhibited biofilm formation. nih.gov |

| D-Amino acid enantiomer (DMPC-10B) | E. coli, MRSA | Improved antibacterial performance (2- to 4-fold) compared to the L-amino acid parent peptide. nih.gov |

| Alanine-rich peptide (PT13) | Staphylococcus aureus | MIC of 16 μg/mL. nih.gov |

| Toyocamycin | Candida albicans, various plant pathogens | Exhibits strong and broad-spectrum antifungal properties. wikipedia.org |

| Adhesive peptide (NKC-DOPA5) | E. coli, P. aeruginosa, S. aureus | Complete inhibition of growth within 2 hours on coated surfaces. mdpi.com |

Pharmacokinetics, Metabolism, and Preclinical Assessment

In Vitro Metabolic Stability and Biotransformation Pathways

No data is publicly available regarding the in vitro metabolic stability or biotransformation pathways of (r)-beta-(3,4-Dimethoxyphenyl)alanine in liver microsomes or other preclinical test systems.

Pharmacokinetic Properties: Absorption, Distribution, Excretion (ADE) in Preclinical Models

Specific studies detailing the absorption, distribution, and excretion (ADE) of this compound in any preclinical model have not been identified in the public domain.

In Vivo Efficacy and Proof-of-Concept Studies in Relevant Disease Models

There are no publicly available in vivo efficacy or proof-of-concept studies for this compound in any disease models.

Future Prospects and Innovative Research Directions

Development of Prodrug Strategies for Enhanced Bioavailability

The oral bioavailability of many promising drug candidates is often hampered by suboptimal physicochemical properties, leading to poor absorption and limited efficacy. Prodrug design is a well-established strategy to overcome these limitations by masking polar functional groups, thereby enhancing membrane permeability. nih.gov For (R)-β-(3,4-dimethoxyphenyl)alanine, which possesses both a carboxylic acid and an amino group, several prodrug strategies could be envisioned to improve its pharmacokinetic profile.

Another promising avenue is the utilization of carrier-linked prodrugs that target specific transporters in the gastrointestinal tract, such as peptide transporters. mdpi.comnih.gov These transporters facilitate the absorption of di- and tripeptides, and designing a prodrug to be recognized by them can substantially increase uptake. nih.gov While high affinity for a transporter does not always guarantee improved bioavailability, it is a critical starting point for designing more efficiently absorbed drugs. mdpi.com Research on β-alanine has shown that novel controlled-release powder formulations can increase its bioavailability by over 100% compared to standard slow-release tablets, indicating that formulation strategies can also play a crucial role. nih.govresearchgate.net

Below is a table outlining potential prodrug strategies for (R)-β-(3,4-dimethoxyphenyl)alanine.

Table 1: Potential Prodrug Strategies

| Strategy | Moiety to Modify | Potential Carrier/Promoieties | Rationale |

|---|---|---|---|

| Esterification | Carboxylic Acid | Alkyl groups (e.g., methyl, ethyl), Acyloxymethyl groups | Increase lipophilicity, enhance passive diffusion across membranes. nih.govmdpi.com |

| Amide Formation | Amino Group | Amino acids, Peptides | Target amino acid or peptide transporters (e.g., PEPT1) for active uptake. mdpi.comnih.gov |

| Mutual Prodrugs | Carboxylic Acid or Amino Group | Another pharmacologically active agent | Create a single molecule with dual action or synergistic effects. nih.gov |

Design of Multi-Target Directed Ligands Incorporating the (R)-β-(3,4-Dimethoxyphenyl)alanine Scaffold

The multifactorial nature of complex diseases, particularly neurodegenerative disorders like Alzheimer's disease, has spurred a shift from single-target drugs to multi-target-directed ligands (MTDLs). researchgate.netnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, offering the potential for improved efficacy and a lower likelihood of drug resistance. nih.gov The (R)-β-(3,4-dimethoxyphenyl)alanine scaffold is a promising core for the rational design of such MTDLs.

The strategy involves combining the β-amino acid structure with other known pharmacophores to create a hybrid molecule. nih.govresearchgate.net For example, the 3,4,5-trimethoxyphenyl moiety, structurally similar to the 3,4-dimethoxyphenyl group, is a key feature in some compounds designed as multi-target cytotoxic agents that inhibit both tubulin polymerization and oncogenic kinases. nih.gov This suggests that the dimethoxyphenyl portion of (R)-β-(3,4-dimethoxyphenyl)alanine could be leveraged as a pharmacophore for certain targets.

In the context of neurodegenerative diseases, MTDLs often combine moieties for inhibiting cholinesterases (like acetylcholinesterase or butyrylcholinesterase) with functionalities aimed at preventing β-amyloid aggregation, reducing oxidative stress, or inhibiting monoamine oxidase (MAO). researchgate.netnih.gov The (R)-β-(3,4-dimethoxyphenyl)alanine scaffold could serve as a central linker to which other active fragments are attached, creating novel compounds with a polypharmacological profile. nih.gov The design of such hybrids requires careful structural modification to ensure that the resulting molecule retains affinity for each of its intended targets.

Table 2: Conceptual Design of MTDLs Based on the Target Scaffold

| MTDL Concept | Pharmacophore from Scaffold | Additional Pharmacophore | Potential Therapeutic Area |

|---|---|---|---|

| Neuroprotective Agent | (R)-β-(3,4-Dimethoxyphenyl)alanine | N-benzylpiperidine (from Donepezil) nih.gov | Alzheimer's Disease |

| Anticancer Agent | 3,4-Dimethoxyphenyl group | Pyrrolizine core nih.gov | Oncology |

| Dual Enzyme Inhibitor | β-Amino acid backbone | Propargyl group (MAO inhibitor) nih.gov | Parkinson's/Alzheimer's Disease |

| Anti-inflammatory Hybrid | 3,4-Dimethoxyphenylalanine core | NSAID (e.g., Ibuprofen) moiety | Inflammatory Disorders |

Advanced Analytical Techniques for Characterization and Quantitation in Complex Biological Matrices

The successful development and future clinical application of any therapeutic agent derived from (R)-β-(3,4-dimethoxyphenyl)alanine will depend on robust analytical methods for its characterization and quantification in complex biological samples like plasma, urine, and tissue. nih.gov

For structural characterization, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) would be essential to confirm the molecular structure and integrity of synthesized compounds.

For quantification, especially at low concentrations typical in biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. nih.gov The development of an LC-MS/MS method would involve optimizing chromatographic separation and mass spectrometric detection parameters. Given the chiral nature of the compound, a chiral stationary phase in the HPLC column would be necessary to separate the (R)- and (S)-enantiomers, which is critical as enantiomers often exhibit different pharmacological and toxicological profiles.

Recent advancements in analytical platforms offer rapid and sensitive quantification. Ultra-performance liquid chromatography (UPLC) systems can significantly shorten analysis times compared to traditional HPLC. nih.gov Capillary electrophoresis-mass spectrometry (CE-MS) provides another powerful tool for analyzing charged compounds like amino acids. researchgate.net These methods can achieve limits of detection in the femtomole range, which is crucial for pharmacokinetic studies. nih.gov

Table 3: Analytical Methods for (R)-β-(3,4-Dimethoxyphenyl)alanine

| Technique | Purpose | Key Considerations | Expected Performance |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Solvent selection, confirmation of proton and carbon environments | Confirms structural integrity and purity |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Ionization method (e.g., ESI), accurate mass measurement | Confirms elemental composition with high accuracy |

| Chiral HPLC-UV | Enantiomeric Purity | Selection of chiral column and mobile phase | Separation and quantification of (R) and (S) enantiomers |

| UPLC-MS/MS | Quantification in Biological Matrices | Sample preparation (e.g., protein precipitation, SPE), MRM transition optimization, use of a stable isotope-labeled internal standard nih.govgoogle.com | High sensitivity (low µM to fmol), high throughput, and good reproducibility (CV < 15%) nih.govnih.gov |

| CE-MS | Orthogonal Quantification | Electrolyte pH, capillary coating | Alternative to LC-MS for charged analytes, offers high separation efficiency researchgate.net |

Clinical Translational Opportunities Based on Preclinical Findings

While direct preclinical data for (R)-β-(3,4-dimethoxyphenyl)alanine is not extensively available, the therapeutic potential of related β-amino acid derivatives provides a basis for exploring its clinical translational opportunities. researchgate.net Synthetic peptides incorporating β-amino acids often exhibit enhanced potency and improved stability against enzymatic degradation compared to their α-amino acid counterparts. researchgate.netacs.org This increased resistance to metabolism can lead to better pharmacokinetic properties and a longer duration of action in vivo. mmsl.cz

The 3,4-dimethoxyphenyl group is present in various biologically active molecules. For instance, certain isoquinoline (B145761) derivatives with this moiety have been investigated for their effects on muscle contractility and interaction with neurotransmitter receptors like serotonin (B10506) (5-HT) receptors. nih.gov This suggests that (R)-β-(3,4-dimethoxyphenyl)alanine and its derivatives could be explored for neurological or psychiatric conditions where modulation of these systems is beneficial.

Furthermore, β-amino acids and their derivatives have been investigated for a range of biological activities, including antifungal and anti-angiogenic effects. acs.orgmmsl.cz The incorporation of β-amino acids into peptides has been shown to modulate their secondary structure, which can be harnessed to inhibit protein-protein interactions or to act as agonists or antagonists at G-protein coupled receptors (GPCRs). acs.org Preclinical studies focusing on these areas could uncover novel therapeutic applications for the (R)-β-(3,4-dimethoxyphenyl)alanine scaffold, paving the way for future clinical trials. The journey from preclinical discovery to clinical application would require extensive investigation into the mechanism of action, efficacy in relevant animal models, and a thorough toxicological assessment.

常见问题

Basic Research Questions

Q. What synthetic methodologies are employed for the enantioselective synthesis of (R)-beta-(3,4-Dimethoxyphenyl)alanine, and how is enantiomeric purity optimized?

- Answer : The compound is synthesized via chiral resolution or asymmetric catalysis. Key parameters include chiral catalysts (e.g., Evans auxiliaries), reaction temperature (controlled between 0–25°C), and solvent polarity (e.g., THF or DMF). Enantiomeric purity (>98%) is validated using chiral HPLC with cellulose-based columns and polarimetric analysis .

Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers distinguish it from its enantiomers?

- Answer : Nuclear Magnetic Resonance (NMR) (1H, 13C) identifies methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~6.7–7.1 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (C11H15NO4, calc. 225.10). Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers via retention time differences .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

- Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials. Monitor stability via periodic HPLC analysis. Degradation products (e.g., demethylated analogs) form under prolonged light exposure or humidity >60% .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?

- Answer : Discrepancies often arise from variations in enantiomeric purity or assay conditions (e.g., cell lines, solvent carriers). Standardize protocols using ≥98% pure compound (validated by HPLC) and include positive controls (e.g., L-DOPA for neurological assays). Reproduce results across multiple models (in vitro/in vivo) .

Q. What metabolic pathways are hypothesized for this compound in mammalian systems, and how can metabolites be tracked?

- Answer : Predicted pathways include O-demethylation (via CYP450 enzymes) and conjugation (glucuronidation/sulfation). Use deuterium-labeled analogs (e.g., D4-isotopes) and LC-MS/MS to identify metabolites. Compare with known pathways of structurally similar compounds like L-DOPA .

Q. What strategies resolve stereochemical ambiguities in X-ray crystallography or NMR for this compound?

- Answer : Single-crystal X-ray diffraction confirms absolute configuration. For NMR, NOESY correlations differentiate R/S configurations by spatial proximity of methoxy groups to the chiral center. Computational modeling (DFT) validates stereoelectronic effects .

Q. How does this compound interact with neurotransmitter receptors, and what experimental models are suitable for mechanistic studies?

- Answer : Structural analogs (e.g., L-DOPA) suggest potential dopaminergic activity. Use radioligand binding assays (D2/D3 receptors) and patch-clamp electrophysiology in neuronal cultures. Molecular docking simulations predict binding affinity to catecholamine receptors .

Methodological Considerations

- Data Reproducibility : Cross-validate synthetic batches via orthogonal techniques (e.g., NMR, FT-IR) and share raw spectral data in supplementary materials.

- Biological Assays : Include enantiomeric controls (S-isomer) to isolate stereospecific effects.

- Ethical Compliance : Adhere to IACUC guidelines for in vivo studies, particularly for neurological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。